1-(Oxiran-2-yl)methanimine
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Overview
Description
1-(Oxiran-2-yl)methanimine is a chemical compound characterized by the presence of an oxirane (epoxide) ring and an imine group. The compound is known for its reactivity due to the strained three-membered oxirane ring, which makes it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Oxiran-2-yl)methanimine can be synthesized through various methods. One common approach involves the reaction of an aldehyde with an amine in the presence of an oxidizing agent. For example, the reaction of epichlorohydrin with an amine under basic conditions can yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(Oxiran-2-yl)methanimine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to ring-opening and the formation of different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the oxirane ring under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the oxirane ring with an amine can yield amino alcohols, while oxidation can produce oxirane derivatives .
Scientific Research Applications
1-(Oxiran-2-yl)methanimine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules for research purposes.
Industry: This compound is used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of 1-(Oxiran-2-yl)methanimine involves its reactivity towards nucleophiles due to the strained oxirane ring. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications that can alter their function. This reactivity is exploited in various applications, including drug development and material science .
Comparison with Similar Compounds
1-(Oxiran-2-yl)methanimine can be compared with other similar compounds, such as:
Epichlorohydrin: Both compounds contain an oxirane ring, but epichlorohydrin has a chlorine substituent, making it more reactive in certain reactions.
Oxirane: The simplest epoxide, oxirane, lacks the imine group present in this compound, resulting in different reactivity and applications.
Methanimine: This compound contains an imine group but lacks the oxirane ring, leading to different chemical properties and uses
This compound’s unique combination of an oxirane ring and an imine group makes it a versatile compound with diverse applications in various fields of science and industry.
Properties
CAS No. |
86492-11-7 |
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Molecular Formula |
C3H5NO |
Molecular Weight |
71.08 g/mol |
IUPAC Name |
oxiran-2-ylmethanimine |
InChI |
InChI=1S/C3H5NO/c4-1-3-2-5-3/h1,3-4H,2H2 |
InChI Key |
SXKFAXFJGHRZNU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)C=N |
Origin of Product |
United States |
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